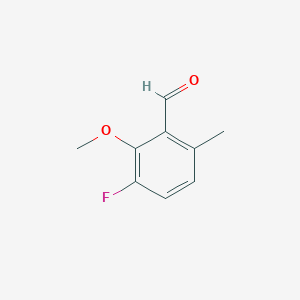

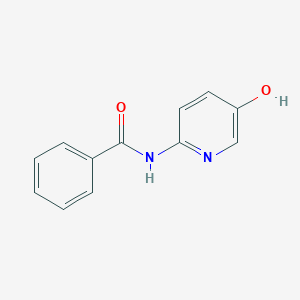

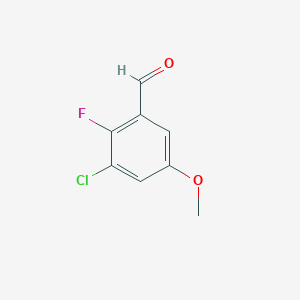

![molecular formula C7H4BrN3O2 B6358808 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid CAS No. 1784406-87-6](/img/structure/B6358808.png)

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique

Kinase Inhibitors

The pyrazolo[4,3-b]pyridine scaffold, closely related to "3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid", has shown significant versatility in the design of kinase inhibitors. This heterocycle has been utilized as a key element for inhibitor binding, particularly due to its ability to form multiple binding modes with kinases. Its structural features allow it to interact with the hinge region of kinases, a common interaction among kinase inhibitors, thereby providing potency and selectivity in drug design (Wenglowsky, 2013).

Biological Activities

Derivatives of pyrazole carboxylic acid, a group to which "this compound" belongs, exhibit a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The significance of pyrazole carboxylic acid derivatives in medicinal chemistry is highlighted by their structural diversity and biological applicability (Cetin, 2020).

Heterocyclic Chemistry

The chemistry and properties of heterocyclic compounds, including pyrazolo[4,3-b]pyridine derivatives, have been extensively reviewed. These compounds are pivotal in developing drugs with varied medicinal properties. The synthesis, physical, chemical properties, and biological activities of these heterocycles have been systematically explored, demonstrating their importance in drug discovery and pharmaceutical chemistry (Bhattacharya et al., 2022).

Spin Crossover Complexes

Research has also delved into the synthesis and magnetic properties of iron(II) spin crossover complexes utilizing pyrazole-based ligands. These studies underline the potential of pyrazolo[4,3-b]pyridine derivatives in forming complexes that exhibit spin crossover behavior, a property exploitable in materials science and molecular electronics (Olguín & Brooker, 2011).

Synthetic and Medicinal Aspects

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold, related to the pyrazolo[4,3-b]pyridine core, has been extensively reviewed. Its utilization as a building block in drug-like candidates showcases a broad spectrum of medicinal properties. This includes anticancer, CNS agents, anti-infectious, and anti-inflammatory activities, highlighting the scaffold's potential in drug development (Cherukupalli et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

A related compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Related compounds have been found to inhibit the proliferation of certain cell lines .

Propriétés

IUPAC Name |

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-5-3(10-11-6)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISCISQAKWSTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

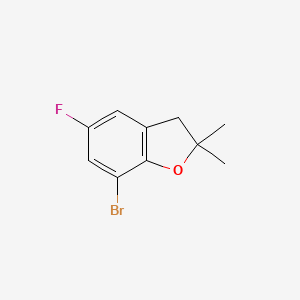

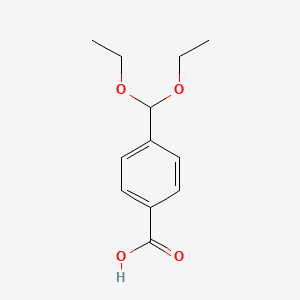

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

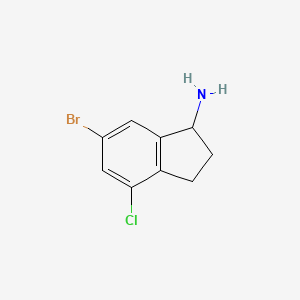

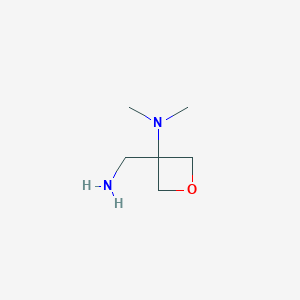

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

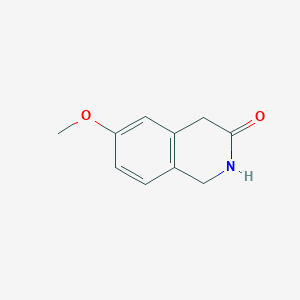

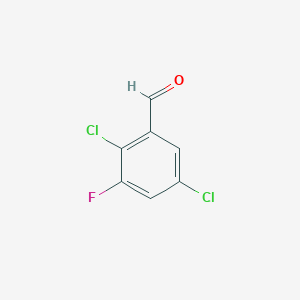

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)